molecular formula C7H5Br3O2 B11953450 Resorcinol, 5-methyl-2,4,6-tribromo- CAS No. 3163-24-4

Resorcinol, 5-methyl-2,4,6-tribromo-

Cat. No.: B11953450
CAS No.: 3163-24-4
M. Wt: 360.82 g/mol
InChI Key: LGNJOSCBEAIVNB-UHFFFAOYSA-N
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Description

Resorcinol, 5-methyl-2,4,6-tribromo- is a brominated derivative of resorcinol, a dihydroxybenzene compound This compound is characterized by the presence of three bromine atoms and a methyl group attached to the resorcinol core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Resorcinol, 5-methyl-2,4,6-tribromo- typically involves the bromination of resorcinol. The process can be carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the controlled addition of bromine to resorcinol in large reactors, followed by purification steps to isolate the desired product. The purity of the final product is ensured through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Resorcinol, 5-methyl-2,4,6-tribromo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Resorcinol, 5-methyl-2,4,6-tribromo- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in pharmaceutical formulations.

    Industry: Used in the production of flame retardants and other specialty chemicals

Mechanism of Action

The mechanism of action of Resorcinol, 5-methyl-2,4,6-tribromo- involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular membranes, leading to changes in membrane permeability and function. These interactions are mediated through the bromine atoms and hydroxyl groups present in the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Resorcinol, 5-methyl-2,4,6-tribromo- is unique due to the presence of both a methyl group and three bromine atoms, which confer distinct chemical properties and reactivity compared to other brominated resorcinol derivatives. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

3163-24-4

Molecular Formula

C7H5Br3O2

Molecular Weight

360.82 g/mol

IUPAC Name

2,4,6-tribromo-5-methylbenzene-1,3-diol

InChI

InChI=1S/C7H5Br3O2/c1-2-3(8)6(11)5(10)7(12)4(2)9/h11-12H,1H3

InChI Key

LGNJOSCBEAIVNB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1Br)O)Br)O)Br

Origin of Product

United States

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